

Olopatadine-d3 N-Oxide: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

Cat. No.: B15513721

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **Olopatadine-d3 N-Oxide**.

Olopatadine-d3 N-Oxide is a labeled metabolite of Olopatadine, an antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as rhinitis and conjunctivitis. The deuterated form serves as an internal standard in pharmacokinetic studies. This document is intended to assist researchers, scientists, and drug development professionals in interpreting and utilizing the information provided in a CoA for this compound.

Compound Identification and Properties

A Certificate of Analysis for **Olopatadine-d3 N-Oxide** will begin with fundamental identification and chemical property data. This information is crucial for ensuring the correct material is being used and for understanding its basic characteristics.

Identifier	Value
Chemical Name	11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid
CAS Number	1246832-94-9[1]
Molecular Formula	C ₂₁ H ₂₀ D ₃ NO ₄ [1]
Molecular Weight	356.43[1]
Physical Property	Value
Appearance	Pale Yellow Solid[1]
Melting Point	108-112°C (decomposes)[2]
Storage Conditions	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[1]

Analytical Data

The core of a CoA is the presentation of analytical data that confirms the identity, purity, and quality of the compound. While a specific batch's results are not publicly available, this section outlines the typical tests performed and provides representative data.

Test	Method	Acceptance Criteria	Typical Result
Purity (by HPLC)	High-Performance Liquid Chromatography	$\geq 95\%$	$> 95\%$ [3]
Identity (by ^1H NMR)	Proton Nuclear Magnetic Resonance Spectroscopy	Conforms to structure	Conforms
Identity (by MS)	Mass Spectrometry	Conforms to molecular weight	Conforms
Isotopic Purity	Mass Spectrometry	$\geq 98\%$ Deuterium incorporation	$\geq 99\%$

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results. The following are generalized protocols for the key experiments cited in a typical CoA for **Olopatadine-d3 N-Oxide**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detection at a wavelength determined by the chromophore of Olopatadine N-Oxide.
- Procedure: A solution of **Olopatadine-d3 N-Oxide** is prepared in a suitable solvent and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.

- Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS).
- Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.
- Analysis Mode: Can be run in either positive or negative ion mode.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed molecular ion peak should correspond to the calculated molecular weight of **Olopatadine-d3 N-Oxide**. The relative intensities of the deuterated and non-deuterated isotopic peaks are used to calculate the isotopic purity.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy for Structural Confirmation

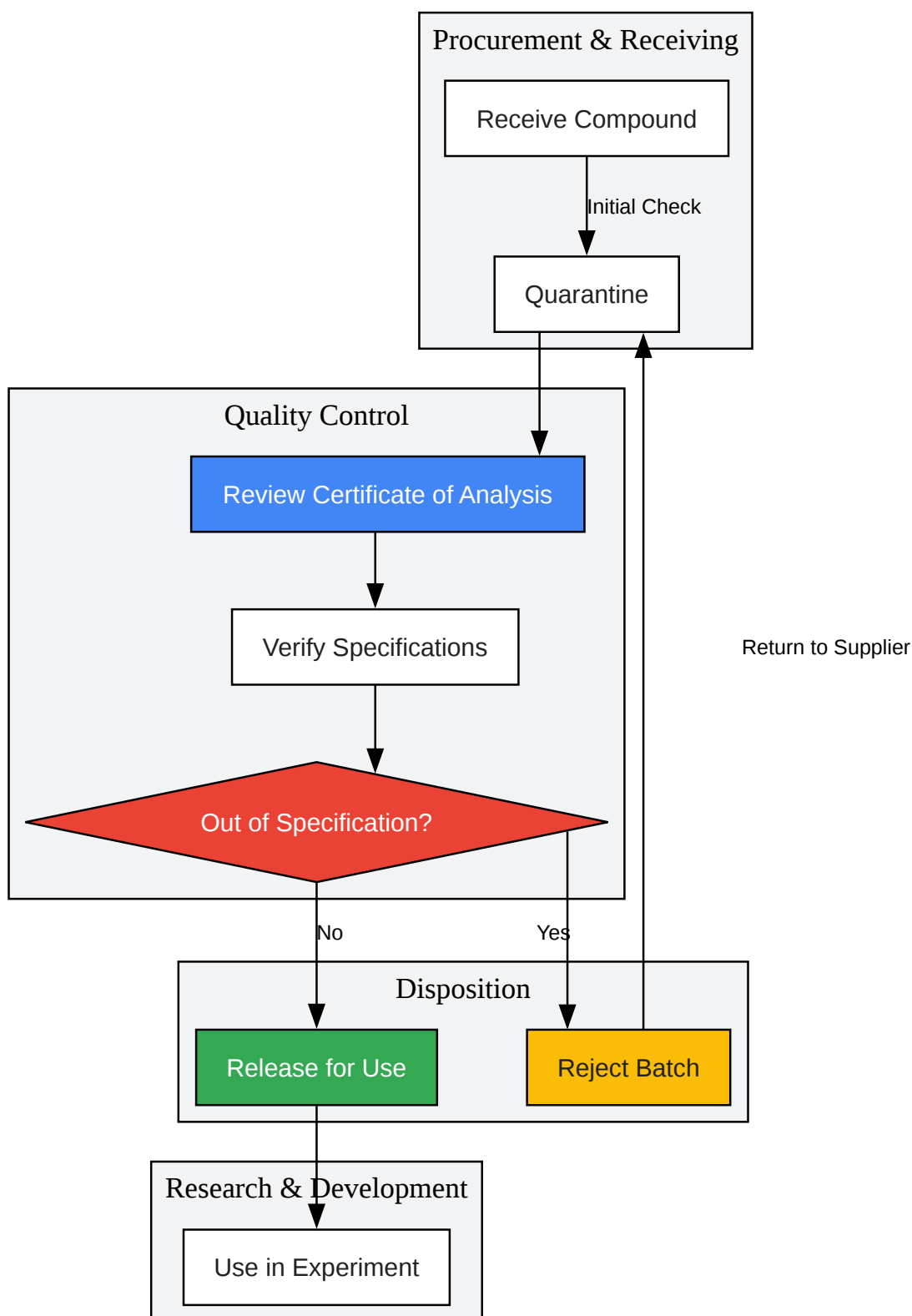
^1H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of the compound.

- Instrumentation: A high-field NMR spectrometer.
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO- d_6 , CDCl_3).
- Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows chemical shifts and coupling constants that are

characteristic of the protons in the **Olopatadine-d3 N-Oxide** structure. The absence of signals corresponding to the deuterated positions confirms successful labeling.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical workflow from receiving a compound to its use in research, with the Certificate of Analysis as a central checkpoint.



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Caption: Logical workflow for the receipt and quality control of a chemical standard using its Certificate of Analysis.

This guide serves as a foundational resource for understanding the critical information presented in a Certificate of Analysis for **Olopatadine-d3 N-Oxide**. For specific batch information, always refer to the CoA provided by the supplier.

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